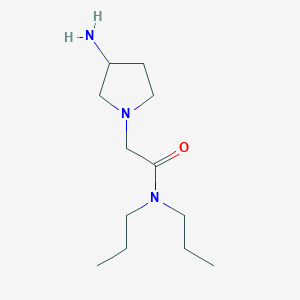

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide

Übersicht

Beschreibung

The molecule “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” would likely be influenced by the pyrrolidine ring. This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Neurotransmitter Receptors and Synaptic Function

ER to Synapse Trafficking of NMDA Receptors

Research on NMDA receptors, which are key to synaptic function in the central nervous system, highlights the importance of understanding the molecular mechanisms of receptor trafficking. This knowledge is crucial for grasping how synaptic numbers and types of receptors are regulated within neurons, with implications for psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Metabolic and Neurodegenerative Diseases

Link Between Type 2 Diabetes and Alzheimer’s Disease

A comprehensive review discussed the epidemiological evidence linking type 2 diabetes mellitus and related conditions to Alzheimer’s disease (AD). The review focused on insulin resistance and deficiency's interaction with amyloid-β and tau protein phosphorylation, proposing AD as "type 3 diabetes" and discussing the potential of antidiabetic agents in AD treatment (Xiaohua Li, Dalin Song, & Leng, 2015).

Drug Development and Pharmacological Evaluation

Developments Around Bioactive Diketopiperazines

A review on 2,5-diketopiperazines (DKPs) summarized bioactive DKPs in patents, providing insights into their diverse bioactivities and potential in drug discovery. The analysis included structure types and bioactivities such as anti-tumor, neuroprotective, and antimicrobial effects, indicating the medicinal applications of these compounds (Yi Wang, Pei-Pei Wang, Hongguang Ma, & Weiming Zhu, 2013).

Synthesis and Pharmacological Evaluation of Acryloyl Phenoxy Derivatives

A study on the synthesis and evaluation of Schiff bases of diphenylamine derivatives, including 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N,N Diphenylacetamides, for their antimicrobial activity. This research indicates the potential of these compounds in antimicrobial applications and underscores the importance of further evaluations against a variety of bacteria and fungi (Rohit Kumar, Sushil Kumar, & Khan, 2020).

Eigenschaften

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-3-6-15(7-4-2)12(16)10-14-8-5-11(13)9-14/h11H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAJQSHGCYACRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)

![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)

![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)

![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)

![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)

![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)